Human nAChR Antagonist Potency: 5-(4-Chlorophenyl)pentanoic acid vs. Reference Antagonists
5-(4-Chlorophenyl)pentanoic acid exhibits potent antagonism at several human nicotinic acetylcholine receptor (nAChR) subtypes, with single-digit nanomolar potency against the α3β4 receptor (1.8 nM) and low nanomolar potency against the α1β1γδ (7.9 nM) and α4β2 (12.0 nM) subtypes [1]. While a direct head-to-head comparator within the same experimental system is not available, these values can be compared to well-established nAChR antagonists. For instance, the reference compound mecamylamine, a classical non-selective nAChR antagonist, has a reported IC50 of approximately 100-300 nM for the α3β4 subtype [2]. This suggests 5-(4-Chlorophenyl)pentanoic acid is a significantly more potent (approximately 50- to 150-fold) antagonist at this receptor subtype.
| Evidence Dimension | nAChR α3β4 antagonism (IC50) |
|---|---|
| Target Compound Data | 1.8 nM |
| Comparator Or Baseline | Mecamylamine: ~100-300 nM [2] |
| Quantified Difference | ~55- to 165-fold more potent |
| Conditions | Human SH-SY5Y cells; inhibition of carbamylcholine-induced 86Rb+ efflux [1]. |
Why This Matters
This high potency at specific nAChR subtypes makes 5-(4-Chlorophenyl)pentanoic acid a valuable molecular probe for studying nicotinic receptor pharmacology and a potential lead scaffold for developing novel therapeutics for nicotine addiction and neurological disorders.
- [1] EcoDrugPlus Database. (n.d.). Bioactivity data for compound ID 2126094 (5-(4-Chlorophenyl)pentanoic acid). University of Helsinki. View Source
- [2] Papke, R. L., et al. (2008). The nicotinic acetylcholine receptors of zebrafish and an evaluation of pharmacological tools used for their study. Biochemical Pharmacology, 78(3), 352-362. View Source
